Levodopa butyl ester
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Overview
Description
Levodopa butyl ester is a derivative of levodopa, a well-known precursor to dopamine. Levodopa is widely used in the treatment of Parkinson’s disease due to its ability to cross the blood-brain barrier and convert to dopamine, which is deficient in patients with this condition. This compound is synthesized to improve the pharmacokinetic properties of levodopa, such as its bioavailability and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Levodopa butyl ester can be synthesized through enzymatic methods involving tyrosinase and α-chymotrypsin. The process begins with the ortho-hydroxylation of tyrosine esters catalyzed by tyrosinase, followed by transesterification using α-chymotrypsin . The reaction conditions typically involve a phosphate buffer at pH 7.4, boric acid, ascorbic acid, and methanol. The reaction mixture is incubated at 25°C, and the progress is monitored by High-Performance Liquid Chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound may involve similar enzymatic processes but on a larger scale. The use of bioreactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as ion exchange chromatography and crystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Levodopa butyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to its parent compound, levodopa.
Substitution: Nucleophilic substitution reactions can occur at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions can be employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Levodopa.
Substitution: Hydrolyzed products such as levodopa and butanol .
Scientific Research Applications
Levodopa butyl ester has several scientific research applications:
Chemistry: Used as a model compound to study esterification and transesterification reactions.
Biology: Investigated for its ability to cross biological membranes and its metabolic pathways.
Medicine: Explored as an alternative to levodopa in the treatment of Parkinson’s disease due to its improved pharmacokinetic properties
Industry: Utilized in the development of drug delivery systems and formulations.
Mechanism of Action
Levodopa butyl ester exerts its effects by crossing the blood-brain barrier and being metabolized to dopamine. The ester group enhances its lipophilicity, allowing for better absorption and transport. Once in the brain, it is decarboxylated to dopamine, which then stimulates dopaminergic receptors to alleviate the symptoms of Parkinson’s disease .
Comparison with Similar Compounds
Similar Compounds
- Levodopa methyl ester
- Levodopa ethyl ester
- Levodopa benzyl ester
Comparison
Levodopa butyl ester is unique due to its balance of lipophilicity and stability, which enhances its bioavailability compared to other esters. While levodopa methyl ester and ethyl ester also improve absorption, they may not provide the same level of stability. Levodopa benzyl ester, on the other hand, offers better stability but may have lower bioavailability .
Properties
IUPAC Name |
butyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-2-3-6-18-13(17)10(14)7-9-4-5-11(15)12(16)8-9/h4-5,8,10,15-16H,2-3,6-7,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMOINLDXCZCEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(CC1=CC(=C(C=C1)O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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